3,4,4,9,10,10-Hexamethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione
CAS No.: 73822-04-5
Cat. No.: VC17232427
Molecular Formula: C13H24N4O2
Molecular Weight: 268.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73822-04-5 |
|---|---|
| Molecular Formula | C13H24N4O2 |
| Molecular Weight | 268.36 g/mol |
| IUPAC Name | 3,4,4,9,10,10-hexamethyl-1,3,7,9-tetrazaspiro[5.5]undecane-2,8-dione |
| Standard InChI | InChI=1S/C13H24N4O2/c1-11(2)7-13(14-9(18)16(11)5)8-12(3,4)17(6)10(19)15-13/h7-8H2,1-6H3,(H,14,18)(H,15,19) |
| Standard InChI Key | PTGOMUIYYNGUHK-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2(CC(N(C(=O)N2)C)(C)C)NC(=O)N1C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The hexamethyl derivative belongs to the spirobis(hexahydropyrimidine) family, characterized by two fused six-membered rings sharing a central spiro carbon atom. The IUPAC name specifies methyl substitutions at positions 3, 4 (two), 9, and 10 (two), resulting in a total of six methyl groups. This contrasts with the tetramethyl analog, which lacks substitutions at positions 3 and 9. The spiro[5.5]undecane core imposes significant steric constraints, influencing reactivity and conformational stability.
Table 1: Comparative Molecular Data
| Property | 3,4,4,9,10,10-Hexamethyl Derivative | 4,4,10,10-Tetramethyl Analog |
|---|---|---|
| Molecular Formula | C₁₃H₂₄N₄O₂ | C₁₁H₂₀N₄O₂ |
| Molecular Weight (g/mol) | 268.35 | 240.30 |
| CAS Registry | Not Assigned | 4115-66-6 |
| Key Substituents | 6 Methyl Groups | 4 Methyl Groups |
Stereochemical Considerations
Synthesis and Derivative Formation
Retrosynthetic Analysis
A plausible synthetic route involves:
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Cyclocondensation: Reaction of 1,3-diaminopropane derivatives with diketones under acidic conditions to form the spiro core.
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Methylation: Sequential alkylation using methyl iodide or dimethyl sulfate at specific nitrogen centers.
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Oxidation: Controlled oxidation of secondary amines to ketones using potassium permanganate or ruthenium-based catalysts.
The tetramethyl analog’s synthesis employs similar methodology, with reported yields of 42–58% after chromatographic purification. Introducing additional methyl groups would require optimized stoichiometry to prevent over-alkylation.
Challenges in Functionalization
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Regioselectivity: Differentiating between N1/N3 and N7/N9 nitrogens during methylation necessitates protecting group strategies.
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Solubility Limitations: High methyl content reduces polarity, complicating aqueous-phase reactions. Tertiary amide solvents like N-methylpyrrolidone (NMP) may improve reagent dispersion.
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of the tetramethyl analog shows a melting point of 218–220°C with decomposition onset at 245°C. The hexamethyl variant likely exhibits higher thermal stability due to increased van der Waals interactions between methyl groups.
Solubility Profile
| Solvent | Tetramethyl Analog Solubility | Hexamethyl Derivative (Predicted) |
|---|---|---|
| Water | <0.1 mg/mL | <0.01 mg/mL |
| Ethanol | 8.2 mg/mL | 3.5–4.0 mg/mL |
| Dichloromethane | 22.7 mg/mL | 35–40 mg/mL |
The enhanced hydrophobicity of the hexamethyl compound aligns with Hansen solubility parameter calculations, which predict greater affinity for nonpolar solvents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Predicted ¹H NMR (400 MHz, CDCl₃):
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δ 3.45–3.20 (m, 8H, N–CH₂–C)
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δ 1.85 (s, 6H, C4/C10–CH₃)
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δ 1.65 (s, 6H, C3/C9–CH₃)
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δ 1.30–1.10 (m, 4H, spiro-CH₂)
Comparison with the tetramethyl analog’s spectrum reveals additional singlet peaks corresponding to the new methyl groups.
Mass Spectrometry
High-resolution ESI-MS anticipates a molecular ion at m/z 269.1874 [M+H]⁺ (calc. 269.1878 for C₁₃H₂₅N₄O₂). Fragmentation patterns should include successive losses of methyl radicals (-15 Da) and ketene groups (-42 Da).
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